molecular formula C11H16ClNO B2557732 4-(Piperidin-3-yl)phenol hydrochloride CAS No. 2243520-64-9

4-(Piperidin-3-yl)phenol hydrochloride

Cat. No.: B2557732
CAS No.: 2243520-64-9
M. Wt: 213.71
InChI Key: WZRJBQSXAKPAKW-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)phenol hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and phenol, an aromatic compound. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)phenol hydrochloride typically involves the reaction of piperidine derivatives with phenol under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where piperidine is reacted with a halogenated phenol in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-3-yl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Piperidin-3-yl)phenol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-3-yl)phenol hydrochloride is unique due to its specific combination of a piperidine ring and a phenol group, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-piperidin-3-ylphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12-13H,1-2,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRJBQSXAKPAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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